Cas no 78985-13-4 ((2,3,5,6-tetramethylphenyl)methanol)

(2,3,5,6-Tetramethylphenyl)methanol is a sterically hindered aromatic alcohol characterized by the presence of four methyl groups adjacent to the hydroxymethyl functionality. This structural feature enhances its stability and influences its reactivity, making it a valuable intermediate in organic synthesis, particularly for the preparation of ligands, catalysts, and specialty polymers. The compound’s high purity and well-defined molecular structure ensure consistent performance in applications requiring precise steric and electronic control. Its solubility in common organic solvents facilitates handling in laboratory and industrial settings. (2,3,5,6-Tetramethylphenyl)methanol is particularly useful in asymmetric synthesis and materials science due to its ability to modulate steric hindrance in molecular frameworks.
(2,3,5,6-tetramethylphenyl)methanol structure
78985-13-4 structure
Product Name:(2,3,5,6-tetramethylphenyl)methanol
CAS No:78985-13-4
MF:C11H16O
MW:164.244143486023
CID:90747
PubChem ID:7015314
Update Time:2025-06-22

(2,3,5,6-tetramethylphenyl)methanol Chemical and Physical Properties

Names and Identifiers

    • 2,3,5,6-Tetramethylbenzyl alcohol
    • (2,3,5,6-tetramethylphenyl)methanol
    • 2,3,4,5-TETRAMETHOXYTOLUENE
    • 2,3,5,6-TetraMethyl-Benzyl Alcohol
    • Benzenemethanol,2,3,5,6-tetramethyl
    • AS-75865
    • AKOS009156576
    • FT-0609441
    • CS-0331047
    • 2,3,5,6-TETRAMETHYLBENZYLALCOHOL
    • DTXSID80426729
    • J-640266
    • F0781-0008
    • SCHEMBL357122
    • 2,3,5,6-Tetramethylbenzenemethanol
    • 2,3,5,6-Tetramethyl benzyl alcohol
    • QVMOEEBACLJUFD-UHFFFAOYSA-N
    • J-800273
    • EN300-1252138
    • 78985-13-4
    • 2,3,5,6-Tetramethylbenzyl alcohol, AldrichCPR
    • J-506881
    • G71988
    • FT172320
    • DTXCID60377563
    • MDL: MFCD00051485
    • Inchi: 1S/C11H16O/c1-7-5-8(2)10(4)11(6-12)9(7)3/h5,12H,6H2,1-4H3
    • InChI Key: QVMOEEBACLJUFD-UHFFFAOYSA-N
    • SMILES: OCC1C(C)=C(C)C=C(C)C=1C
    • BRN: 4968835

Computed Properties

  • Exact Mass: 164.12000
  • Monoisotopic Mass: 164.120115130g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 130
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • Color/Form: White crystals.
  • Density: 1.0±0.1 g/cm3
  • Melting Point: 110-111°C
  • Boiling Point: 245.2±8.0 °C at 760 mmHg
  • Flash Point: 110.7±8.9 °C
  • Refractive Index: 1.53
  • PSA: 20.23000
  • LogP: 2.41250
  • Solubility: Insoluble in water
  • Vapor Pressure: 0.0±0.5 mmHg at 25°C

(2,3,5,6-tetramethylphenyl)methanol Security Information

(2,3,5,6-tetramethylphenyl)methanol Customs Data

  • HS CODE:2906299090
  • Customs Data:

    China Customs Code:

    2906299090

    Overview:

    2906299090 Other aromatic alcohols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2906299090 other aromatic alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

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(2,3,5,6-tetramethylphenyl)methanol Suppliers

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(CAS:78985-13-4)(2,3,5,6-tetramethylphenyl)methanol
Order Number:A1211141
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 15:59
Price ($):346.0
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Additional information on (2,3,5,6-tetramethylphenyl)methanol

Introduction to (2,3,5,6-tetramethylphenyl)methanol (CAS No. 78985-13-4)

(2,3,5,6-tetramethylphenyl)methanol, identified by its CAS number 78985-13-4, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its highly branched aromatic structure, exhibits unique chemical properties that make it a valuable intermediate in synthetic chemistry and a potential candidate for various applications in medicinal chemistry.

The molecular structure of (2,3,5,6-tetramethylphenyl)methanol consists of a benzene ring substituted with four methyl groups at the 2, 3, 5, and 6 positions. This specific arrangement imparts steric hindrance and electronic effects that influence its reactivity and interaction with other molecules. The presence of the hydroxymethyl group at the para position relative to one of the methyl groups enhances its utility as a chiral building block in asymmetric synthesis.

In recent years, the pharmaceutical industry has shown increasing interest in compounds with complex aromatic structures due to their potential biological activity. Research studies have highlighted the role of substituted phenols in developing novel therapeutic agents. Specifically, derivatives of (2,3,5,6-tetramethylphenyl)methanol have been explored for their antimicrobial and anti-inflammatory properties. The compound's ability to act as a precursor for more complex molecules makes it particularly appealing for drug discovery initiatives.

One of the most compelling aspects of (2,3,5,6-tetramethylphenyl)methanol is its versatility in synthetic chemistry. It serves as a key intermediate in the preparation of various pharmacophores found in natural products and synthetic drugs. For instance, researchers have utilized this compound to synthesize analogs of nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. The hydroxymethyl group provides a reactive site for further functionalization via esterification, etherification, or oxidation reactions, enabling the creation of diverse chemical entities.

The synthesis of (2,3,5,6-tetramethylphenyl)methanol typically involves multi-step organic transformations starting from commercially available precursors such as cumene or p-xylene derivatives. Advanced catalytic methods have been employed to achieve high yields and purity levels required for pharmaceutical applications. Techniques like cross-coupling reactions and directed ortho-metalation (DoM) have been particularly useful in constructing the desired tetramethyl-substituted benzene ring.

Recent advancements in computational chemistry have further enhanced the understanding of (2,3,5,6-tetramethylphenyl)methanol's reactivity and interaction with biological targets. Molecular modeling studies have predicted its binding affinity to various enzymes and receptors, providing insights into potential drug-like properties. These computational approaches complement experimental efforts by allowing rapid screening of derivatives with optimized pharmacokinetic profiles.

In addition to its pharmaceutical applications, (2,3,5,6-tetramethylphenyl)methanol has found utility in materials science. Its rigid aromatic core and multiple substituents make it a suitable candidate for designing liquid crystals or organic semiconductors. Researchers have explored its incorporation into polymer matrices to enhance thermal stability or electronic conductivity. Such applications underscore the broad industrial relevance of this compound beyond traditional medicinal chemistry.

The safety profile of (2,3,5,6-tetramethylphenyl)methanol is another critical consideration in its application landscape. While not classified as a hazardous material under standard regulatory frameworks، proper handling procedures must be followed to ensure worker safety during synthesis and handling. Studies on its toxicity have indicated low acute effects at recommended concentrations,making it suitable for laboratory-scale investigations without significant health concerns.

The future prospects for (2,3,5,6-tetramethylphenyl)methanol are promising,with ongoing research aimed at expanding its synthetic utility and exploring new therapeutic avenues. Collaborative efforts between academia and industry are expected to drive innovation,leading to novel drug candidates derived from this versatile intermediate. As computational methods continue to evolve,the efficiency of discovering new derivatives will likely increase,further solidifying the importance of compounds like this in modern chemical biology.

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Amadis Chemical Company Limited
(CAS:78985-13-4)(2,3,5,6-tetramethylphenyl)methanol
A1211141
Purity:99%
Quantity:1g
Price ($):346.0
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